molecular formula C16H14ClNO3 B567323 3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261915-64-3

3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B567323
CAS No.: 1261915-64-3
M. Wt: 303.742
InChI Key: YZDCJNKVOIMOSA-UHFFFAOYSA-N
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Description

3-Chloro-4’-(dimethylcarbamoyl)-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound known for its unique structure and properties. This compound features a biphenyl core with a chloro substituent at the 3-position, a dimethylcarbamoyl group at the 4’-position, and a carboxylic acid group at the 4-position. It is utilized in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-(dimethylcarbamoyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Chloro Group: Chlorination of the biphenyl core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced using dimethylcarbamoyl chloride in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-(dimethylcarbamoyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.

    Hydrolysis: The dimethylcarbamoyl group can undergo hydrolysis to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of biphenyl derivatives with different substituents.

    Oxidation: Formation of carboxylates or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

3-Chloro-4’-(dimethylcarbamoyl)-[1,1’-biphenyl]-4-carboxylic acid is used in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-(dimethylcarbamoyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and dimethylcarbamoyl groups can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4’-(dimethylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid
  • 3-Chloro-4-(dimethylcarbamoyl)phenylboronic acid

Uniqueness

3-Chloro-4’-(dimethylcarbamoyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Biological Activity

3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16ClN O3
  • CAS Number : 82657-04-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with [1,1'-biphenyl]-4-carboxylic acid.
  • Chlorination : Chlorination at the 3-position using chlorine gas or chlorinating agents.
  • Carbamoylation : Introduction of a dimethylcarbamoyl group via reaction with dimethylcarbamate derivatives.
  • Purification : The final product is purified through recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacological agent.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of biphenyl carboxylic acids have shown inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound against different cancer cell lines remains to be thoroughly explored.

Antimicrobial Properties

Some studies suggest that biphenyl derivatives possess antimicrobial activity. The presence of the chloro and dimethylcarbamoyl groups may enhance this activity by affecting the permeability of bacterial membranes or inhibiting essential enzymes.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes such as butyrylcholinesterase (BChE), which is crucial in neuropharmacology. Inhibition of BChE can lead to increased levels of acetylcholine, impacting neurotransmission and potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anticancer effects of biphenyl derivatives; found that similar compounds induce apoptosis in leukemia cells.
Study 2Explored antimicrobial properties against Gram-positive and Gram-negative bacteria; results indicated moderate inhibition.
Study 3Assessed enzyme inhibition; showed potential as a BChE inhibitor with IC50 values suggesting effective modulation at low concentrations.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents such as halogens or alkyl groups can significantly influence potency and selectivity towards biological targets.

Properties

IUPAC Name

2-chloro-4-[4-(dimethylcarbamoyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-18(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16(20)21)14(17)9-12/h3-9H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDCJNKVOIMOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691351
Record name 3-Chloro-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-64-3
Record name 3-Chloro-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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